molecular formula C13H10O4 B2752913 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 17965-42-3

3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2752913
CAS No.: 17965-42-3
M. Wt: 230.219
InChI Key: PBDFOPCHJGACKY-UHFFFAOYSA-N
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Description

3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one is an organic compound with the molecular formula C13H10O4 and a molecular weight of 230.22 g/mol This compound is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the reaction of salicylaldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of alkali metal halides in an alcoholic medium . The reaction is carried out in an undivided cell under electrolysis conditions, leading to the formation of the desired product with high yield and efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For example, it can undergo electrocatalytic reactions with aldehydes to form substituted 3-acetoacetylcoumarins . These reactions are facilitated by the presence of alkali metal halides and occur under mild conditions, leading to the formation of highly reactive intermediates that can further react to form the final products.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique benzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.

Properties

IUPAC Name

3-benzoyl-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-8-7-10(14)11(13(16)17-8)12(15)9-5-3-2-4-6-9/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDFOPCHJGACKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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